Digeranyl ether
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Overview
Description
Digeranyl ether is an organic compound belonging to the class of acyclic diterpenoids. It is composed of two geranyl groups linked by an ether bond. This compound is known for its floral aroma and is used in various applications, including flavoring and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Digeranyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the alkoxymercuration of alkenes, where an alkene is treated with an alcohol in the presence of mercuric acetate or mercuric trifluoroacetate, followed by demercuration with sodium borohydride (NaBH_4) .
Industrial Production Methods
Industrial production of this compound often involves the use of homogeneous Bronsted acids and Lewis acid-based transition metals as catalysts in the etherification of alcohols . These methods are efficient and economical, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Digeranyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it back to its alcohol precursors.
Substitution: It can undergo nucleophilic substitution reactions, where the ether bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO_4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH_4) for reduction, and nucleophiles like halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include geraniol, geranyl acetate, and other derivatives of geraniol .
Scientific Research Applications
Digeranyl ether has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of digeranyl ether involves its interaction with cellular pathways and molecular targets. It is known to inhibit the enzyme geranylgeranyl diphosphate synthase, which plays a crucial role in the isoprenoid biosynthetic pathway . This inhibition leads to the depletion of geranylgeranyl diphosphate levels, affecting protein geranylgeranylation and various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Geraniol: A monoterpenoid alcohol with similar structural features.
Geranyl acetate: An ester of geraniol with a similar aroma profile.
Farnesol: A sesquiterpenoid alcohol with similar biological activities.
Uniqueness
Digeranyl ether is unique due to its ether linkage between two geranyl groups, which imparts distinct chemical and physical properties compared to its similar compounds. Its stability and reactivity make it a valuable compound in various applications .
Properties
CAS No. |
31147-36-1 |
---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(2E)-1-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C20H34O/c1-17(2)9-7-11-19(5)13-15-21-16-14-20(6)12-8-10-18(3)4/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3/b19-13+,20-14+ |
InChI Key |
XWRJRXQNOHXIOX-IWGRKNQJSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC/C=C(/CCC=C(C)C)\C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOCC=C(C)CCC=C(C)C)C)C |
density |
0.867- 0.876 |
physical_description |
Clear colourless to pale yellow liquid; clean floral balsamic aroma |
solubility |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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